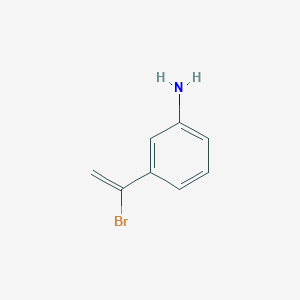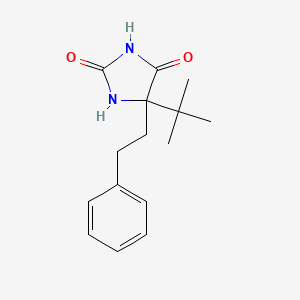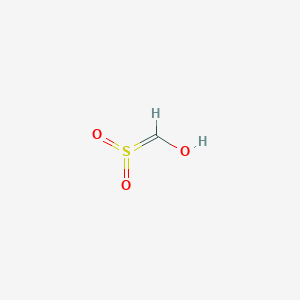
dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate is an organic compound with a complex structure characterized by the presence of ester functional groups and multiple alkyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate typically involves the esterification of the corresponding diacid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The diacid precursor can be synthesized through a series of steps starting from commercially available starting materials, involving aldol condensation, reduction, and subsequent functional group transformations.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized catalysts can significantly reduce production costs and environmental impact.
化学反应分析
Types of Reactions
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield the corresponding diacid, while reduction with lithium aluminum hydride would produce the corresponding diol.
科学研究应用
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of stereochemically rich compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate exerts its effects depends on the context of its application. In enzymatic reactions, the ester groups are typically hydrolyzed by esterases, leading to the formation of the corresponding diacid and alcohol. The molecular targets and pathways involved can vary, but generally, the compound interacts with enzymes or other proteins that recognize ester functional groups.
相似化合物的比较
Similar Compounds
- Dimethyl (3R,4R)-3,4-dimethylhexanedioate
- Dimethyl (3R,4R)-3,4-diethylhexanedioate
- Dimethyl (3R,4R)-3,4-dipropylhexanedioate
Uniqueness
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate is unique due to its specific stereochemistry and the presence of isopropyl groups, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
属性
CAS 编号 |
921210-61-9 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
258.35 g/mol |
IUPAC 名称 |
dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate |
InChI |
InChI=1S/C14H26O4/c1-9(2)11(7-13(15)17-5)12(10(3)4)8-14(16)18-6/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1 |
InChI 键 |
YEJKZWPKEQOIOP-VXGBXAGGSA-N |
手性 SMILES |
CC(C)[C@@H](CC(=O)OC)[C@H](CC(=O)OC)C(C)C |
规范 SMILES |
CC(C)C(CC(=O)OC)C(CC(=O)OC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)


![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)

![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)

![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)
![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)

